4-Fluoro-2-hydroxybenzohydrazide
Overview
Description
4-Fluoro-2-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol. It is characterized by the presence of a fluorine atom and a hydroxyl group on a benzene ring, which is further connected to a hydrazide functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-hydroxybenzohydrazide can be synthesized through several methods, including the reaction of 4-fluoro-2-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-hydroxybenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-fluoro-2-hydroxybenzoic acid.
Reduction: Reduction reactions can produce 4-fluoro-2-hydroxybenzyl alcohol.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-hydroxybenzohydrazide has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Fluoro-2-hydroxybenzohydrazide is similar to other fluorinated benzohydrazides, such as 5-fluoro-2-hydroxybenzohydrazide and 4-bromo-2-hydroxybenzohydrazide. its unique combination of fluorine and hydroxyl groups on the benzene ring distinguishes it from these compounds, potentially leading to different chemical and biological properties.
Comparison with Similar Compounds
5-Fluoro-2-hydroxybenzohydrazide
4-Bromo-2-hydroxybenzohydrazide
4-Ethoxy-2-hydroxybenzohydrazide
5-Ethyl-2-hydroxybenzohydrazide
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Properties
IUPAC Name |
4-fluoro-2-hydroxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJPFPDFYRGJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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